molecular formula C8H4FNO2 B12971640 5-Ethynyl-2-fluoronicotinic acid

5-Ethynyl-2-fluoronicotinic acid

Cat. No.: B12971640
M. Wt: 165.12 g/mol
InChI Key: XIEQVLPQOLNWIJ-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoronicotinic acid: is a chemical compound that belongs to the class of fluorinated nicotinic acids It is characterized by the presence of an ethynyl group at the 5-position and a fluorine atom at the 2-position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the hydrothermal synthesis, which involves reacting 5-fluoronicotinic acid with appropriate reagents under high temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for 5-Ethynyl-2-fluoronicotinic acid are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the hydrothermal method or other scalable synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2-fluoronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amino or thiol derivatives of the nicotinic acid ring.

Scientific Research Applications

Chemistry: 5-Ethynyl-2-fluoronicotinic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, derivatives of this compound are used as probes to study enzyme activities and metabolic pathways. The ethynyl group can be tagged with fluorescent markers for imaging studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the materials science industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-fluoronicotinic acid is not fully understood. it is believed that the compound interacts with specific molecular targets through its ethynyl and fluorine functionalities. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    5-Fluoronicotinic acid: Lacks the ethynyl group but has similar fluorine substitution.

    2-Ethynyl-5-fluoronicotinic acid: Similar structure but with different positioning of the ethynyl and fluorine groups.

    5-Ethynyl-2-chloronicotinic acid: Similar structure but with chlorine instead of fluorine.

Uniqueness: 5-Ethynyl-2-fluoronicotinic acid is unique due to the specific positioning of the ethynyl and fluorine groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

5-ethynyl-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C8H4FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h1,3-4H,(H,11,12)

InChI Key

XIEQVLPQOLNWIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)F)C(=O)O

Origin of Product

United States

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